1,3-Bis(trimethylsilyl)benzene

Übersicht

Beschreibung

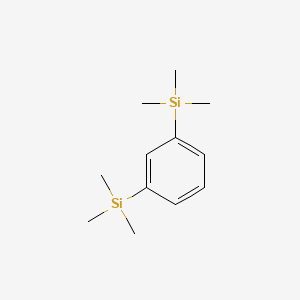

1,3-Bis(trimethylsilyl)benzene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(trimethylsilyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobenzene with chlorotrimethylsilane in the presence of a suitable base, such as magnesium or lithium, under anhydrous conditions. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions or organolithium reactions. These methods are preferred due to their efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Transition Metal Complex Formation

1,3-Bis(trimethylsilyl)benzene reacts with transition metals to form stable coordination complexes. A notable example involves nickel bromide:

This reaction highlights the compound’s ability to stabilize metal centers through steric shielding and electronic donation, making it valuable in catalysis and organometallic synthesis .

Sulfonation Reactions

The compound undergoes sulfonation with bis(trimethylsilyl) sulfate (BTS) under controlled conditions:

| Reaction Parameters | Outcome | Yield |

|---|---|---|

| Heating with BTS at 125–170°C | Anisolesulfonic acid (Ba salt) | 78% |

| Reaction with thiophene at 100°C | Thiophenesulfonic acid (Ba salt) | 77% |

These reactions proceed via electrophilic substitution, where the electron-rich benzene ring activates toward sulfonation. Notably, benzene and nitrobenzene do not react under similar conditions, emphasizing the role of directing groups .

Photochemical Fluorination

Under UV irradiation, this compound participates in radical-mediated fluorination:

| Reactants | Conditions | Major Products |

|---|---|---|

| This compound + Hexafluorobenzene | UV light, ambient temperature | Trimethyl(pentafluorophenyl)silane + Tetrafluoro-1,3-/1,4-bis(trimethylsilyl)benzene |

This method provides a pathway to fluorinated aromatic silanes, which are useful in materials science and pharmaceuticals .

Comparative Reactivity

The steric bulk of the trimethylsilyl groups significantly influences reactivity:

| Property | This compound | 1,4-Bis(trimethylsilyl)benzene |

|---|---|---|

| Steric Hindrance | High (meta-substitution) | Moderate (para-substitution) |

| Electrophilic Substitution | Slower due to steric blocking | Faster at para position |

This meta-substitution pattern reduces reactivity in electrophilic processes but enhances stability in metal coordination .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: CHSi

- Molecular Weight: 270.5169 g/mol

- CAS Number: 12358188

- Physical State: Solid

- Melting Point: 91-94 °C

Research Applications

- Precursor for Silicon-Based Materials

- Quantitative NMR Spectroscopy

- Synthesis of Organic Compounds

Case Study 1: Development of Silicon Carbide Coatings

A study demonstrated the effectiveness of TMSB as a precursor for silicon carbide films using plasma-assisted CVD. The research highlighted its ability to produce uniform coatings with desirable electrical properties, making it suitable for semiconductor applications .

| Property | Value |

|---|---|

| Coating Thickness | 500 nm |

| Electrical Conductivity | 10 S/m |

| Deposition Rate | 50 nm/min |

Case Study 2: Quantitative NMR Applications

In a comparative analysis involving various secondary standards, TMSB was validated for its precision in qNMR measurements. The study found that using TMSB resulted in lower variability in quantification compared to other standards, thereby affirming its utility in pharmaceutical analysis .

| Standard Used | Variability (%) |

|---|---|

| TMSB | 2.5 |

| Acetanilide | 5.0 |

| Maleic Acid | 7.0 |

Industrial Applications

-

Silane Coupling Agents

- TMSB is employed as a silane coupling agent to improve adhesion between inorganic materials and organic polymers, enhancing the mechanical properties of composite materials used in construction and automotive sectors.

-

Electronics Manufacturing

- In the electronics sector, TMSB is used in the fabrication of microelectronic devices due to its ability to form stable silicon-based networks that improve device performance and reliability.

Wirkmechanismus

The mechanism of action of 1,3-Bis(trimethylsilyl)benzene involves its ability to act as a Lewis acid, forming strong bonds with electron-rich substrates. This interaction facilitates various chemical reactions, including nucleophilic substitution and electrophilic addition. The compound’s trimethylsilyl groups provide steric protection, enhancing its stability and reactivity in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,4-Bis(trimethylsilyl)benzene

- 1,2-Bis(trimethylsilyl)benzene

- Trimethyl(phenyl)silane

- Bis(trimethylsilyl)acetylene

Uniqueness

1,3-Bis(trimethylsilyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties compared to its isomers and other similar compounds. Its stability, reactivity, and versatility make it a valuable compound in various scientific and industrial applications .

Biologische Aktivität

1,3-Bis(trimethylsilyl)benzene (BTMSB) is a compound that has gained attention in recent years due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with BTMSB, including its synthesis, biological effects, and relevant case studies.

This compound has the molecular formula and a molecular weight of 270.52 g/mol. The compound appears as a white to almost white crystalline powder with a melting point ranging from 58.0 to 62.0 °C . It is soluble in organic solvents such as toluene and is sensitive to moisture and air, necessitating storage under inert conditions .

Synthesis

The synthesis of BTMSB can be achieved through various methods. One notable synthesis involves the reaction of benzene derivatives with trimethylsilyl reagents under controlled conditions. The yield and purity of the synthesized compound are critical for its subsequent biological evaluations. A recent study reported a yield of 58-59% for BTMSB using optimized synthetic protocols .

Antioxidant Properties

Research has indicated that BTMSB exhibits significant antioxidant activity. In vitro studies demonstrate that compounds with similar structural motifs can scavenge free radicals effectively, which is essential for mitigating oxidative stress in biological systems .

Anti-Inflammatory Effects

A study highlighted the potential anti-inflammatory properties of BTMSB by examining its effects on inflammatory markers in cell cultures. The compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammation . This suggests that BTMSB may contribute to the management of inflammatory conditions.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that BTMSB can exhibit selective cytotoxic effects. For instance, it was found to inhibit cell viability at higher concentrations while maintaining stability at lower doses, indicating a potential therapeutic window for its application in cancer treatment .

Case Studies

Case Study 1: Anti-Inflammatory Activity

In a controlled experiment involving THP-1 cells (a model for human macrophages), BTMSB was tested for its ability to modulate TNF-α secretion. The results indicated that the compound reduced TNF-α levels by up to 54% at specific concentrations, confirming its anti-inflammatory potential. This study underscores the importance of dose-dependent responses in evaluating the therapeutic applications of BTMSB .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of BTMSB compared to other known antioxidants. The results demonstrated that BTMSB effectively scavenged reactive oxygen species (ROS), suggesting its role in protecting cells from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as neurodegenerative disorders .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

trimethyl-(3-trimethylsilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Si2/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDMOMIMRPHKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493882 | |

| Record name | (1,3-Phenylene)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060-89-1 | |

| Record name | (1,3-Phenylene)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.